molecular formula C7H5F2NO B1442552 1-(3,5-Difluoropyridin-2-yl)ethanone CAS No. 1075756-90-9

1-(3,5-Difluoropyridin-2-yl)ethanone

Cat. No.: B1442552
CAS No.: 1075756-90-9
M. Wt: 157.12 g/mol
InChI Key: DLGIFMVJOGACLY-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5F2NO It is a derivative of pyridine, characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring and an ethanone group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluoropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoropyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(3,5-Difluoropyridin-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but they often include inhibition or activation of specific proteins or signaling cascades .

Comparison with Similar Compounds

  • 1-(3,5-Dichloropyridin-2-yl)ethanone
  • 1-(3,5-Dibromopyridin-2-yl)ethanone
  • 1-(3,5-Dimethylpyridin-2-yl)ethanone

Uniqueness: 1-(3,5-Difluoropyridin-2-yl)ethanone is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it particularly valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-(3,5-difluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGIFMVJOGACLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717404
Record name 1-(3,5-Difluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075756-90-9
Record name 1-(3,5-Difluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Difluoropyridin-2-yl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (10 ml of a 3N solution in diethylether) were added drop-wise with stirring to a solution of 15 g (10.71 mmol) 2-cyano-3,5-difluoropyridine in 100 ml THF at 0° C. and the mixture was subsequently stirred at room temperature until reaction was complete. For workup the mixture was acidified with 10% H2SO4 to pH 4, was subsequently made basic with 25% NH4OH, was extracted 2× with dichloromethane, and the combined organic phases were dried with MgSO4. Purification by chromatography on silica gel (dichloromethane/methanol 0-5%) yielded 500 mg of a light colored oil, which crystallized upon being left to stand.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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